molecular formula C11H11N5O2S B12495795 12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B12495795
M. Wt: 277.30 g/mol
InChI Key: NNEPSZOJDGKRSY-UHFFFAOYSA-N
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Description

12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves multiple steps. One common method includes the partial desulphurisation of 3,4-dialkyl-1-oxa-6,6aλ4-dithia-2-azapentalenes with mercury (II) acetate, which gives 3,4-dialkyl-1,6-dioxa-6aλ4-thia-2-azapentalenes . Another approach involves the peracid oxidation of 1-oxa-6,6aλ4-dithia-2-azapentalenes to afford 3-nitromethylene-3H-1,2-dithioles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specialized conditions required for its synthesis. Typically, such compounds are produced in research laboratories under controlled conditions.

Scientific Research Applications

12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[77002,6

Mechanism of Action

The mechanism by which 12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one exerts its effects is not fully understood. its structure suggests it may interact with various molecular targets and pathways, potentially involving electron transfer and coordination with metal ions .

Properties

Molecular Formula

C11H11N5O2S

Molecular Weight

277.30 g/mol

IUPAC Name

12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C11H11N5O2S/c1-11(2)3-5-6(4-18-11)19-9-7(5)8(17)12-10-13-14-15-16(9)10/h3-4H2,1-2H3,(H,12,13,15,17)

InChI Key

NNEPSZOJDGKRSY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)NC4=NN=NN34)C

Origin of Product

United States

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